5-bromo-3-(2,3-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-3-[(2,3-DIMETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic indole derivative. Indole derivatives are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology and various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-[(2,3-DIMETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 2,3-dimethoxybenzaldehyde and 5-bromo-1-methyl-2,3-dihydro-1H-indole-2-one, which undergo a series of reactions to form the final product.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield . The use of catalysts and optimized reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents like bromine, nitrating agents like nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid, while reduction can yield indoline derivatives .
Scientific Research Applications
5-BROMO-3-[(2,3-DIMETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has various applications in scientific research:
Mechanism of Action
The mechanism of action of 5-BROMO-3-[(2,3-DIMETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity . This compound may exert its effects through similar mechanisms, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C18H18BrNO3 |
---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
5-bromo-3-[(2,3-dimethoxyphenyl)methyl]-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C18H18BrNO3/c1-20-15-8-7-12(19)10-13(15)14(18(20)21)9-11-5-4-6-16(22-2)17(11)23-3/h4-8,10,14H,9H2,1-3H3 |
InChI Key |
QLUQVMFWNOMERC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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